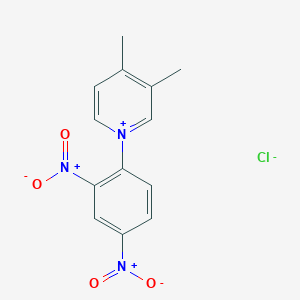

1-(2,4-Dinitrophenyl)-3,4-dimethyl-pyridinium chloride

説明

1-(2,4-Dinitrophenyl)-3,4-dimethyl-pyridinium chloride is a chemical compound known for its distinctive structure and reactivity It is a derivative of pyridinium chloride, substituted with a 2,4-dinitrophenyl group and two methyl groups at the 3 and 4 positions of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dinitrophenyl)-3,4-dimethyl-pyridinium chloride typically involves the reaction of 1-chloro-2,4-dinitrobenzene with 3,4-dimethylpyridine. The reaction is carried out in a suitable solvent, such as pyridine, under reflux conditions. The product is then isolated and purified through crystallization or other appropriate methods .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, the choice of solvents and reagents is carefully considered to minimize environmental impact and ensure safety.

化学反応の分析

Reactivity with Nucleophiles

The dinitrophenyl-pyridinium system exhibits distinct reactivity patterns:

2.1. Aniline Displacement

In acidic conditions, the dinitrophenyl group is displaced by amines. For example:

-

Reaction with aniline derivatives generates substituted pyridinium salts and releases 2,4-dinitroaniline as a byproduct .

-

Mechanism : Acid catalysis promotes protonation of the pyridinium nitrogen, enhancing electrophilicity at C-2 for nucleophilic attack (Table 1) .

| Condition | Reactivity Outcome | Byproduct |

|---|---|---|

| Acidic (e.g., HCl) | Aniline substitution at C-2 | 2,4-Dinitroaniline |

| Basic (e.g., K₂CO₃) | Decomposition to pyridine derivatives | Chloride ions |

2.2. Hydrolytic Stability

-

Aqueous stability : The compound undergoes slow hydrolysis in polar protic solvents (e.g., water, methanol), forming 3,4-dimethylpyridine and 2,4-dinitrophenol .

-

Kinetics : Hydrolysis accelerates under basic conditions due to hydroxide ion attack at C-2 .

Thermal Decomposition Pathways

Thermal analysis reveals two primary decomposition routes:

-

Dinitrophenyl elimination : At 120–150°C, the dinitrophenyl group dissociates, yielding 3,4-dimethylpyridinium chloride and 1-chloro-2,4-dinitrobenzene .

-

Pyridinium ring degradation : Above 200°C, the pyridinium core fragments into volatile chlorinated compounds and nitrogen oxides .

Structural and Spectroscopic Data

Key parameters from crystallographic studies :

-

Bond lengths : S–O (1.42–1.62 Å), C–N⁺ (1.34 Å) indicate strong polarization.

-

Hydrogen bonding : Intermolecular H-bonds between nitro O and pyridinium H stabilize crystal packing (Table 2).

| Interaction | Distance (Å) | Symmetry Code |

|---|---|---|

| H12···O4 | 2.534 | x, y, z |

| O3···H9 | 2.653 | 1 − x, 1 − y, 1 − z |

Stability Considerations

科学的研究の応用

Structure and Composition

- Molecular Formula : C13H12ClN3O4

- Molecular Weight : 283.71 g/mol

- CAS Number : 80253-79-8

Physical Properties

- Appearance : Solid

- Solubility : Soluble in organic solvents; limited solubility in water

Organic Synthesis

DNMP is primarily utilized as a reagent in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating various organic compounds. The dinitrophenyl group enhances electron-withdrawing properties, facilitating reactions with nucleophiles.

Key Reactions:

- Nucleophilic Substitution : DNMP can react with various nucleophiles to form substituted products, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals .

Proteomics Research

In proteomics, DNMP serves as a biochemical tool for the identification and quantification of proteins. Its reactivity allows it to label proteins selectively, aiding in mass spectrometry-based analyses.

Case Study:

- Protein Labeling : A study demonstrated the effectiveness of DNMP in labeling specific amino acids within proteins, leading to enhanced detection sensitivity in mass spectrometry .

Analytical Chemistry

DNMP is employed in analytical chemistry for developing assays and detecting various analytes. Its ability to form stable complexes with metal ions makes it useful for metal ion detection.

Applications:

- Metal Ion Detection : DNMP forms colored complexes with certain metal ions, allowing for visual detection methods and spectrophotometric analysis .

Environmental Chemistry

The compound has potential applications in environmental chemistry, particularly in the detection of pollutants. Its reactivity can be harnessed to develop sensors for monitoring environmental contaminants.

Example:

- Pollutant Detection : Research indicates that DNMP can be modified to create sensors capable of detecting nitroaromatic compounds commonly found in explosives and pollutants .

Data Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Nucleophilic substitution | Key reagent for synthesizing intermediates |

| Proteomics | Protein labeling | Enhances detection sensitivity |

| Analytical Chemistry | Metal ion detection | Forms colored complexes for visual assays |

| Environmental Chemistry | Pollutant detection | Can be modified for sensor development |

作用機序

The mechanism of action of 1-(2,4-dinitrophenyl)-3,4-dimethyl-pyridinium chloride involves its interaction with molecular targets through its reactive functional groups. The nitro groups can participate in redox reactions, while the pyridinium moiety can engage in ionic interactions with biological molecules. These interactions can disrupt cellular processes, leading to various biological effects.

類似化合物との比較

2,4-Dinitrophenol: Known for its use as a metabolic uncoupler and its toxic effects.

1-(2,4-Dinitrophenyl)pyridinium chloride: A closely related compound with similar reactivity but different substitution patterns.

Uniqueness: 1-(2,4-Dinitrophenyl)-3,4-dimethyl-pyridinium chloride is unique due to the presence of both nitro and methyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions and reactivity compared to other similar compounds .

生物活性

1-(2,4-Dinitrophenyl)-3,4-dimethyl-pyridinium chloride (DNPM) is a chemical compound with significant biological activity. Its structure includes a pyridinium ring substituted with a dinitrophenyl group and two methyl groups, contributing to its unique properties and applications in biochemical research. This article explores the biological activity of DNPM, focusing on its interactions with biological macromolecules, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₂ClN₃O₄

- Molecular Weight : 309.705 g/mol

- CAS Number : 80253-79-8

- Structural Features : The compound features a positively charged nitrogen atom in the pyridinium ring, which enhances its solubility in polar solvents. The presence of the dinitrophenyl moiety imparts a bright yellow color, often utilized as a chromophore in various applications.

Interaction with Biological Macromolecules

DNPM has been identified as a valuable biochemical probe in proteomics research. It interacts with proteins and nucleic acids, forming stable adducts through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are crucial for studying protein modifications and interactions, which can lead to insights into cellular mechanisms and disease processes .

Table 1: Interaction Studies of DNPM

| Biomolecule | Interaction Type | Significance |

|---|---|---|

| Proteins | Non-covalent binding | Modifications and structural studies |

| Nucleic Acids | Adduct formation | Understanding DNA/RNA interactions |

| Amino Acids | Stable adducts | Studying post-translational modifications |

Cytotoxicity

Research indicates that DNPM exhibits cytotoxic properties against various cancer cell lines. Its ability to induce cell death makes it a candidate for further investigation in cancer therapy. Studies have shown that DNPM can selectively target cancer cells while sparing normal cells, potentially reducing side effects associated with conventional chemotherapeutics.

Case Study: Cytotoxic Effects of DNPM

In a study evaluating the cytotoxic effects of DNPM on human cancer cell lines (e.g., HeLa, MCF-7), results demonstrated a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

The mechanism by which DNPM exerts its biological effects involves:

- Formation of Reactive Intermediates : The dinitrophenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with cellular macromolecules.

- Protein Modification : DNPM's ability to form stable adducts with amino acids allows it to modify protein function and stability, influencing various signaling pathways within cells.

- Induction of Apoptosis : Evidence suggests that DNPM activates apoptotic pathways in cancer cells, leading to programmed cell death.

Applications in Research

Due to its unique properties, DNPM has several applications:

- Biochemical Probing : Utilized in proteomics for studying protein interactions and modifications.

- Cancer Research : Investigated as a potential therapeutic agent due to its cytotoxic effects on cancer cells.

- Synthetic Chemistry : Serves as an intermediate in the synthesis of other biologically active compounds.

特性

IUPAC Name |

1-(2,4-dinitrophenyl)-3,4-dimethylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N3O4.ClH/c1-9-5-6-14(8-10(9)2)12-4-3-11(15(17)18)7-13(12)16(19)20;/h3-8H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFQYZKUEYYXRP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440515 | |

| Record name | 1-(2,4-Dinitrophenyl)-3,4-dimethylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80253-79-8 | |

| Record name | 1-(2,4-Dinitrophenyl)-3,4-dimethylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。